Bis(2-nitrophenyl)ethane-1,2-dione
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Overview
Description
Bis(2-nitrophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8N2O6 It is characterized by the presence of two nitrophenyl groups attached to an ethane-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-nitrophenyl)ethane-1,2-dione typically involves the oxidation of 1,2-bis(2-nitrophenyl)ethylene. One common method includes the use of potassium permanganate as the oxidizing agent in the presence of water, tetrabutylammonium bromide (TBAB), methylene chloride, and acetic acid. The reaction mixture is vigorously stirred at reflux for several hours, followed by careful decolorization with sodium bisulfite .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-nitrophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Bis(2-nitrophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoreactive compound in biological studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Bis(2-nitrophenyl)ethane-1,2-dione involves its ability to undergo photoreactions and redox processes. The nitro groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-nitrophenyl)ethane-1,2-dione
- Bis(4-nitrophenyl)ethane-1,2-dione
- Bis(2-nitrophenyl)methane
Uniqueness
Bis(2-nitrophenyl)ethane-1,2-dione is unique due to the specific positioning of the nitro groups on the phenyl rings, which influences its reactivity and photochemical properties. Compared to its analogs, it exhibits distinct redox behavior and photoreactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
133253-56-2 |
---|---|
Molecular Formula |
C14H8N2O6 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
1,2-bis(2-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-5-1-3-7-11(9)15(19)20)14(18)10-6-2-4-8-12(10)16(21)22/h1-8H |
InChI Key |
OEDVZNBKDFPNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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